molecular formula C4H6Br2O2 B094272 3,4-Dibromobutanoic acid CAS No. 16507-32-7

3,4-Dibromobutanoic acid

Cat. No.: B094272
CAS No.: 16507-32-7
M. Wt: 245.9 g/mol
InChI Key: BETGACHBPWABRB-UHFFFAOYSA-N
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Description

3,4-Dibromobutanoic acid is an organic compound with the molecular formula C₄H₆Br₂O₂ It is a derivative of butanoic acid, where two hydrogen atoms on the carbon chain are replaced by bromine atoms at the 3rd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromobutanoic acid can be synthesized through the bromination of butanoic acid derivatives. One common method involves the reaction of butanoic acid with bromine in the presence of a catalyst or under specific conditions that facilitate the substitution of hydrogen atoms with bromine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes, where butanoic acid or its derivatives are treated with bromine in a controlled environment. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form butanoic acid or other derivatives.

    Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution Reactions: Products include substituted butanoic acids with different functional groups replacing the bromine atoms.

    Reduction Reactions: Products include butanoic acid or partially reduced derivatives.

    Oxidation Reactions: Products include carboxylic acids with higher oxidation states or other oxidized derivatives.

Scientific Research Applications

3,4-Dibromobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3,4-dibromobutanoic acid involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atoms in the compound make it reactive towards nucleophiles, allowing it to participate in substitution reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

    2,3-Dibromobutanoic acid: Another dibromo derivative of butanoic acid with bromine atoms at the 2nd and 3rd positions.

    3,4-Dichlorobutanoic acid: A similar compound where the bromine atoms are replaced with chlorine atoms.

    3,4-Dibromobutyric acid: A closely related compound with a similar structure but different reactivity.

Uniqueness: 3,4-Dibromobutanoic acid is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

3,4-dibromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c5-2-3(6)1-4(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETGACHBPWABRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16507-32-7
Record name NSC106868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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